molecular formula C12H13NO3S B5180635 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide

4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide

货号: B5180635
分子量: 251.30 g/mol
InChI 键: KDMDZQGYABXYLE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has been shown to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), which is involved in the regulation of B-cell receptor signaling. In

作用机制

4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide acts as a selective inhibitor of BTK, which is a key regulator of B-cell receptor signaling. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation. In addition, this compound has been shown to induce apoptosis (cell death) in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the activity of BTK and other kinases, leading to the inhibition of cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to reduce the activity of immune cells, leading to the suppression of the immune response.

实验室实验的优点和局限性

One of the main advantages of 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is its selectivity for BTK, which makes it a potentially safer and more effective treatment for cancer and autoimmune diseases. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings. In addition, further research is needed to determine the optimal dosage and treatment duration for this compound.

未来方向

There are several future directions for research on 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide. One area of focus is the development of more potent and selective BTK inhibitors, which may have greater efficacy and fewer side effects than this compound. Another area of focus is the investigation of combination therapies, in which this compound is used in combination with other drugs to enhance its anti-tumor activity. Finally, further research is needed to determine the optimal dosage and treatment duration for this compound, as well as its potential use in other diseases beyond cancer and autoimmune diseases.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promise as a potential treatment for various types of cancer and autoimmune diseases. The compound acts as a selective inhibitor of BTK, leading to the inhibition of cell growth and proliferation. While this compound has several advantages, including its selectivity for BTK, further research is needed to determine its optimal dosage and treatment duration, as well as its potential use in combination therapies and other diseases.

合成方法

The synthesis of 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with 2-oxotetrahydrothiophene, followed by the reaction of the resulting product with ammonia and acetic acid. The final step involves the reaction of the intermediate product with 4-(4-aminophenoxy)-N-methylpicolinamide to yield this compound. The synthesis process has been optimized to ensure high yield and purity of the final product.

科学研究应用

4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, including those of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also been shown to be effective in reducing the activity of BTK in autoimmune diseases such as rheumatoid arthritis and lupus.

属性

IUPAC Name

4-methoxy-N-(2-oxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-16-9-4-2-8(3-5-9)11(14)13-10-6-7-17-12(10)15/h2-5,10H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMDZQGYABXYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。